
2-Octyl-1,2-benzothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-1,2-benzisothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolinones. These compounds are known for their antimicrobial properties and are often used as preservatives in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 2-mercaptobenzothiazole with octyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of 2-Octyl-1,2-benzisothiazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-1,2-benzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazolinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazolinone ring to benzisothiazolidine.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazolidine derivatives.
Substitution: Various alkyl or aryl benzisothiazolinones.
Aplicaciones Científicas De Investigación
2-Octyl-1,2-benzisothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used as a preservative in paints, coatings, and personal care products.
Mecanismo De Acción
The antimicrobial activity of 2-Octyl-1,2-benzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Lacks the octyl group but shares the benzisothiazolinone core structure.
2-Methyl-1,2-benzisothiazol-3(2H)-one: Contains a methyl group instead of an octyl group.
2-Butyl-1,2-benzisothiazol-3(2H)-one: Contains a butyl group instead of an octyl group.
Uniqueness
2-Octyl-1,2-benzisothiazol-3(2H)-one is unique due to its long octyl chain, which enhances its lipophilicity and may improve its ability to interact with lipid membranes. This property can make it more effective as an antimicrobial agent compared to its shorter-chain analogs.
Propiedades
Número CAS |
141426-19-9 |
|---|---|
Fórmula molecular |
C15H21NOS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-octyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C15H21NOS/c1-2-3-4-5-6-9-12-16-15(17)13-10-7-8-11-14(13)18-16/h7-8,10-11H,2-6,9,12H2,1H3 |
Clave InChI |
WVGPLHUTLSZSGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






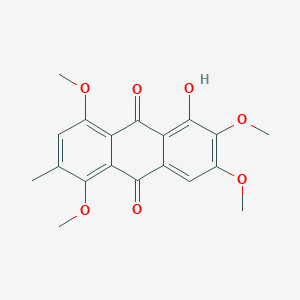

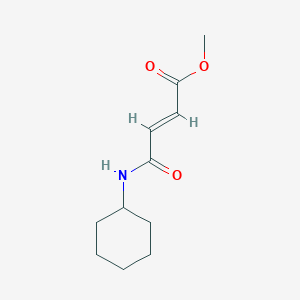
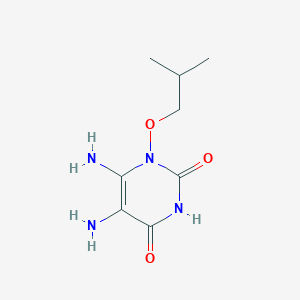
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
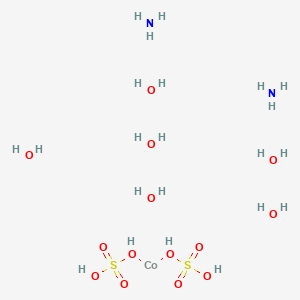
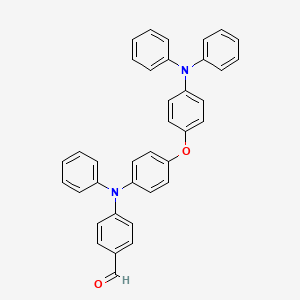
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
